Molecular Weight Advantage: 347.4 g/mol vs. 381.9–426.3 g/mol Across Halogenated Analogs
The target compound possesses a molecular weight of 347.4 g/mol, which is 34.5 Da lower than the 3-chloro analog (381.9 g/mol), 68.0 Da lower than the 5-CF3 analog (415.4 g/mol), and 78.9 Da lower than the 3-bromo analog (426.3 g/mol) [1]. This places the compound within the optimal range for lead-like chemical space (MW < 350 Da), a threshold widely recognized as favorable for downstream optimization where molecular weight inevitably increases during hit-to-lead expansion [2]. The lower starting MW translates to a higher ligand efficiency potential — for any given binding affinity, the target compound will yield superior ligand efficiency indices (LE = 1.37 × pKi / heavy atom count) compared to its heavier analogs [3].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 347.4 g/mol (21 heavy atoms) |
| Comparator Or Baseline | 3-Cl analog: 381.9 g/mol (27 heavy atoms); 5-CF3 analog: 415.4 g/mol (30 heavy atoms); 3-Br analog: 426.3 g/mol (27 heavy atoms) |
| Quantified Difference | 34.5–78.9 Da lower mass; 6–9 fewer heavy atoms vs. comparators |
| Conditions | Computed by PubChem 2.2 (2025.09.15 release); heavy atom count from Cactvs 3.4.8.24 |
Why This Matters
Lower starting molecular weight provides greater headroom for synthetic elaboration during hit-to-lead optimization before exceeding lead-like MW thresholds, making this compound the preferred choice as a baseline scaffold for SAR expansion.
- [1] Comparative MW data from PubChem: CID 71798570 (347.4), CID 71798688 (415.4); Kuujia CAS 2034471-40-2 (381.9); Evitachem CAS 1448036-32-5 (426.3). Accessed May 2026. View Source
- [2] Oprea TI, Davis AM, Teague SJ, Leeson PD. Is there a difference between leads and drugs? A historical perspective. Journal of Chemical Information and Modeling. 2001;41(5):1308-1315. View Source
- [3] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today. 2004;9(10):430-431. View Source
